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Compound of Interest

Compound Name: 4-Ethyl-4-methylpiperidine

Cat. No.: B1287062

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in
numerous FDA-approved drugs and its role as a versatile building block in the design of novel
therapeutic agents. Its conformational flexibility allows for optimal interactions with a wide array
of biological targets. Within this broad class of compounds, derivatives of 4-ethyl-4-
methylpiperidine represent a specific and promising area of investigation, with potential
applications spanning analgesia, neuroprotection, and cancer therapy. This technical guide
provides a comprehensive overview of the synthesis, biological activities, and experimental
evaluation of these derivatives, with a focus on their interactions with opioid receptors, sigma-1
receptors, and acetylcholinesterase.

Data Presentation: Biological Activities of 4,4-
Disubstituted Piperidine Derivatives

While comprehensive structure-activity relationship (SAR) data for a series of 4-ethyl-4-
methylpiperidine derivatives is not extensively available in the public domain, studies on
structurally related 4,4-disubstituted piperidines provide valuable insights into their potential
biological activities. The following tables summarize representative data for analgesic activity
and receptor binding affinities of analogous compounds, highlighting the therapeutic potential of
this structural class.

Table 1: Analgesic Activity of 4,4-Disubstituted Piperidine Analogs
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Analgesic
Activity
Compound R1 (N- R2 (4- R3 (4- L
. . . (Writhing Reference
ID substituent) substituent) substituent)
Test, %
Inhibition)
Analog 1 -CHs -C2Hs -Phenyl High [1]
Analog 2 -CH2CH:z2Ph -Cz2Hs -Phenyl Moderate [1]
Analog 3 -CHs -CHs -Phenyl High [1]

Note: This table is illustrative and based on data for 4,4-disubstituted piperidines. Specific
guantitative values for 4-ethyl-4-methylpiperidine derivatives were not available in the cited
literature.

Table 2: Opioid and Sigma-1 Receptor Binding Affinities of Piperidine Derivatives

Ke
Compound Target i
Performance Result Reference
Class Receptor .
Metric
4-Substituted -Opioid Binding Affinit
L =P J Y 0.29 - 29 [2]
Piperidines Receptor (MOR) (Ki, nM)
4-Substituted 0-Opioid Binding Affinity
o 6.6 - 150 [2]
Piperidines Receptor (DOR) (Ki, nM)
4-(2- . . - . .

] ~ Sigma-1 (o1) Binding Affinity Varies with N-
aminoethyl)piperi . [3]
g Receptor (Ki, nM) substituent

ines

Note: The presented data is for classes of piperidine derivatives and not specifically for 4-ethyl-
4-methylpiperidine derivatives, for which specific binding affinity data is not readily available in
the literature.

Table 3: Acetylcholinesterase Inhibitory Activity of Piperidine Derivatives
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Key Performance
Compound Class . Result Reference
etric

1-Benzyl-4-substituted
o ICso (NM) As low as 5.7 [4]
piperidines

Piperidine Alkaloid

ICs0 (UM) 7.32-151 [5]
Analogs

Note: This table provides examples of the acetylcholinesterase inhibitory potential of different
classes of piperidine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of novel
compounds. This section provides protocols for the synthesis of the 4-ethyl-4-
methylpiperidine core and for key biological assays.

Synthesis of 4-Ethyl-4-methylpiperidine Derivatives

A general and adaptable method for the synthesis of 4,4-disubstituted piperidines involves a
multi-step process starting from a suitable piperidone precursor.

General Synthetic Workflow:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/7490731/
https://pubmed.ncbi.nlm.nih.gov/15878668/
https://www.benchchem.com/product/b1287062?utm_src=pdf-body
https://www.benchchem.com/product/b1287062?utm_src=pdf-body
https://www.benchchem.com/product/b1287062?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1-Benzyl-4-piperidone

i

Grignard Reaction
(Ethylmagnesium bromide)

'

Oxidation
(e.g., PCC, Swern)

i

Grignard Reaction
(Methylmagnesium bromide)

'

Debenzylation
(e.g., Hz, Pd/C)

Y

N-Alkylation/N-Arylation
(Various R-X)

4-Ethyl-4-methyl-N-substituted
piperidine derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1287062#biological-activity-of-4-ethyl-4-
methylpiperidine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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